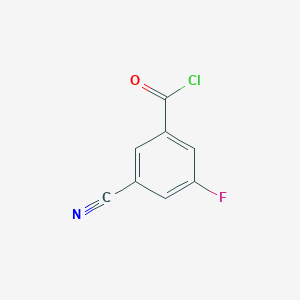

3-Cyano-5-fluoro-benzoic acid chloride

Description

Significance of Halogenated Benzoyl Chlorides in Chemical Transformations

Halogenated benzoyl chlorides are a class of highly reactive acylating agents extensively used in organic synthesis. The presence of halogen atoms on the benzene (B151609) ring profoundly influences the reactivity of the acyl chloride group and provides additional sites for chemical modification. Benzoyl chlorides, in general, are valuable for introducing the benzoyl group into molecules, a common motif in pharmaceuticals, dyes, and polymers. nih.gov They readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, phenols, and amines, to form esters and amides, respectively. nih.gov

The incorporation of halogens, particularly fluorine, can significantly alter the electronic properties of the molecule. Fluorine's high electronegativity can enhance the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. chemicalbook.com Furthermore, the carbon-fluorine bond is exceptionally strong, often imparting metabolic stability and altering the lipophilicity and binding affinity of molecules, which is a highly desirable trait in medicinal chemistry and agrochemical design. chemicalbook.com The halogen atoms also serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the construction of complex biaryl systems and other elaborate structures. This dual functionality—a reactive acylating agent and a platform for further diversification—underpins the strategic importance of halogenated benzoyl chlorides in modern chemical transformations.

Strategic Position of 3-Cyano-5-fluoro-benzoic Acid Chloride as a Versatile Synthetic Precursor

This compound occupies a unique strategic position as a synthetic precursor due to its distinct trifunctional nature. The molecule incorporates an acyl chloride, a cyano group (nitrile), and a fluorine atom on a benzene ring, each offering a different avenue for chemical transformation.

Acyl Chloride Group : This is the most reactive site, serving as a powerful electrophile for acylation reactions. It allows for the facile introduction of the 3-cyano-5-fluorobenzoyl moiety into various substrates to form amides, esters, and ketones. This reaction is typically the first step in a synthetic sequence utilizing this building block.

Cyano Group : The nitrile group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. It can also participate in cycloaddition reactions and serve as a precursor for amidines. guidechem.com

This combination of functional groups allows for a modular and divergent synthetic approach. A researcher can selectively react with the acyl chloride, then modify the cyano group, or use the fluorinated ring to fine-tune the properties of the final product. This versatility makes this compound a valuable intermediate in the synthesis of complex, highly functionalized molecules, particularly in the search for new pharmaceutical agents where fluorinated and cyanated motifs are often associated with improved biological activity. googleapis.com

Scope and Research Objectives Pertaining to this compound

The primary research objective centered on this compound is its utilization as a key building block for creating novel chemical entities with potential applications in medicinal chemistry and materials science. The specific aims of research involving this compound include:

Synthesis of Bioactive Molecules : A major focus is the incorporation of the 3-cyano-5-fluorobenzoyl scaffold into potential drug candidates. The nitrile and fluorine substituents are known to modulate properties like metabolic stability, membrane permeability, and receptor binding affinity. Research objectives include the synthesis of libraries of amides and esters derived from this acid chloride for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

Development of Novel Synthetic Methodologies : The unique arrangement of functional groups presents opportunities for developing new synthetic strategies. Research could explore selective, one-pot transformations that modify multiple functional groups sequentially, increasing synthetic efficiency.

Preparation of Functional Materials : The rigid, fluorinated, and polar nature of the scaffold makes it an interesting component for advanced materials. Research could be directed towards synthesizing liquid crystals, functional polymers, or organometallic complexes where the specific electronic and steric properties of the 3-cyano-5-fluorobenzoyl unit can be exploited.

While detailed, publicly available research focusing exclusively on this compound is limited, its parent compound, 3-Cyano-5-fluorobenzoic acid, is recognized as a useful intermediate. win-winchemical.comtcichemicals.com The conversion of this acid to the more reactive acid chloride is a standard chemical transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Chemical Properties and Data

Detailed experimental data for this compound is not widely available in public literature. However, data for its parent carboxylic acid is documented and provides a useful reference.

Table 1: Physicochemical Properties of 3-Cyano-5-fluorobenzoic Acid Data for the parent carboxylic acid, as data for the acid chloride is not readily available.

| Property | Value |

|---|---|

| CAS Number | 327056-74-6 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Melting Point | 172-173°C |

| Boiling Point (Predicted) | 317.0 ± 27.0 °C |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ |

| pKa (Predicted) | 3.30 ± 0.10 |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₃ClFNO |

| 3-Cyano-5-fluorobenzoic acid | C₈H₄FNO₂ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| Phosphorus(V) chloride | PCl₅ |

| Phosphorus(III) chloride | PCl₃ |

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-1-5(4-11)2-7(10)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBLIJUBANCKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyano 5 Fluoro Benzoic Acid Chloride and Its Key Precursors

Regiospecific Introduction of Cyano and Fluoro Functionalities on Aromatic Scaffolds

The strategic introduction of cyano and fluoro groups onto the aromatic ring is fundamental to the synthesis. These groups significantly influence the molecule's electronic properties and reactivity. The following sections detail the established pathways to construct the key precursor, 3-cyano-5-fluorobenzoic acid, and its subsequent conversion.

The immediate precursor to the target acid chloride is 3-cyano-5-fluorobenzoic acid. nih.govscbt.com Its synthesis can be approached through several distinct routes, each starting from different commercially available materials and employing various chemical transformations.

A primary method for preparing 3-cyano-5-fluorobenzoic acid involves the oxidation of the corresponding aromatic aldehyde, 2-fluoro-5-formylbenzonitrile (B141211) (also known as 3-cyano-4-fluorobenzaldehyde). chemicalbook.comcymitquimica.com This aldehyde is a crucial intermediate in its own right and is used in the synthesis of various pharmaceutical compounds, including PARP inhibitors for cancer treatment. chemicalbook.comguidechem.com

The synthesis of the aldehyde precursor, 2-fluoro-5-formylbenzonitrile, can be achieved by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. guidechem.comchemicalbook.com Another reported method involves the oxidation of the corresponding alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758). chemicalbook.com Once the aldehyde is obtained, it can be oxidized to the desired carboxylic acid, 3-cyano-5-fluorobenzoic acid, using standard oxidizing agents common in organic synthesis.

| Precursor | Reagent(s) | Product | Yield | Reference |

| 3-bromo-4-fluorobenzaldehyde | Cuprous Cyanide, NMP | 2-fluoro-5-formyl-benzonitrile | 76.1% | guidechem.com |

| (3-Cyano-4-fluorophenyl)methanol | Pyridinium Chlorochromate (PCC), Dichloromethane | 2-fluoro-5-formyl-benzonitrile | 65% | chemicalbook.com |

Alternative synthetic pathways to benzoic acid derivatives can involve the hydrolysis of other functional groups. The acidity and reactivity of benzoic acid derivatives are influenced by the type and position of their substituents. researchgate.net While specific examples for 3-cyano-5-fluorobenzoic acid are not detailed in the provided results, general principles of organic synthesis allow for such transformations. For instance, a dichloromethyl group (–CHCl₂) attached to the aromatic ring can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Similarly, a hydroxyiminomethyl group (–CH=NOH), also known as an oxime, can be hydrolyzed to a carboxyl group, often via an intermediate aldehyde. These methods provide alternative routes should the primary aldehyde precursor be less accessible. A patent for a related compound, 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid, describes its preparation via the hydrolytic cleavage of the corresponding benzoic acid amide. google.com

The introduction of the cyano (–C≡N) group is a critical step in forming the nitrile precursors. Aromatic nitriles are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

Sandmeyer-Type Reactions: The Sandmeyer reaction is a classic and widely used method for converting an aromatic amine into an aryl nitrile. numberanalytics.comnih.gov Discovered in 1884, this reaction involves the diazotization of an aromatic amine (Ar–NH₂) to form a diazonium salt (Ar–N₂⁺), which is then treated with a copper(I) cyanide salt to introduce the cyano group. masterorganicchemistry.compku.edu.cn This method could be applied to synthesize a precursor like 3-cyano-5-fluorobenzonitrile from 3-amino-5-fluorobenzonitrile. A similar transformation is reported for the synthesis of 3-cyano-2,4-dichloro-5-fluoro-benzoic acid from its corresponding 3-amino derivative. google.com

Metal-Catalyzed Routes: Modern organic synthesis often employs transition metal-catalyzed cross-coupling reactions for their efficiency and broad substrate scope. numberanalytics.comnih.gov Palladium, nickel, or copper catalysts can facilitate the cyanation of aryl halides or pseudohalides. numberanalytics.comnumberanalytics.com In this context, a precursor such as 3-bromo-5-fluorobenzoic acid could be reacted with a cyanide source in the presence of a suitable metal catalyst. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are often favored for being less acutely toxic than other cyanide reagents. organic-chemistry.orgacs.org These reactions offer advantages such as milder conditions and higher selectivity compared to some traditional methods. numberanalytics.com

| Reaction Type | Key Reagents | Substrate Example | Product Example | Reference |

| Sandmeyer Reaction | NaNO₂, HCl; CuCN | Aryl Amine (Ar-NH₂) | Aryl Nitrile (Ar-CN) | nih.govmasterorganicchemistry.comnumberanalytics.com |

| Metal-Catalyzed Cyanation | Pd or Ni Catalyst, Cyanide Source (e.g., Zn(CN)₂) | Aryl Halide (Ar-X) | Aryl Nitrile (Ar-CN) | numberanalytics.comorganic-chemistry.orgacs.org |

The final step in the synthesis is the conversion of the stable 3-cyano-5-fluorobenzoic acid into the more reactive 3-cyano-5-fluoro-benzoic acid chloride. Acid chlorides are valuable activated intermediates that readily react with nucleophiles to form esters, amides, and other derivatives.

The transformation of a carboxylic acid to an acid chloride is a standard procedure in organic chemistry, typically achieved using a chlorinating agent. rsc.org

Thionyl Chloride (SOCl₂): This is a very common and effective reagent for this conversion. commonorganicchemistry.com The reaction typically involves heating the benzoic acid in neat thionyl chloride or in a solvent. commonorganicchemistry.comgoogle.com The byproducts of the reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases, which simplifies purification. researchgate.net The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. google.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another widely used reagent that often allows for milder reaction conditions. commonorganicchemistry.com The conversion can typically be carried out at room temperature in an inert solvent like dichloromethane (DCM), also with a catalytic amount of DMF. commonorganicchemistry.com

Phosgene (B1210022) (COCl₂): Phosgene and its derivatives are also effective but are used less frequently in a laboratory setting due to their extreme toxicity.

The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule. For many applications, thionyl chloride provides a cost-effective and efficient solution. rsc.org

| Chlorinating Agent | Typical Conditions | Byproducts | Notes | Reference |

| Thionyl Chloride (SOCl₂) | Reflux, neat or with solvent; cat. DMF | SO₂, HCl | Common, effective, and inexpensive. rsc.orgcommonorganicchemistry.comgoogle.com | |

| Oxalyl Chloride ((COCl)₂) | Room temperature, DCM; cat. DMF | CO, CO₂, HCl | Milder conditions, useful for sensitive substrates. | commonorganicchemistry.com |

| Phosgene (COCl₂) | Varies | HCl | Highly effective but extremely toxic. |

Conversion of Substituted Benzoic Acids to Acid Chlorides

Optimized Reaction Conditions for Acyl Chloride Formation

The conversion of 3-Cyano-5-fluoro-benzoic acid to its corresponding acyl chloride is a critical step that requires carefully controlled conditions to ensure high conversion and minimize impurity formation. Standard laboratory and industrial methods typically involve the use of specific chlorinating agents and catalysts.

One common and effective method involves reacting the carboxylic acid with oxalyl chloride. orgsyn.org The reaction is typically catalyzed by a few drops of N,N-dimethylformamide (DMF) and carried out in an inert solvent such as dichloromethane (CH2Cl2). orgsyn.org The mixture is stirred at room temperature, and upon completion, the solvent and excess reagent are removed by rotary evaporation to yield the crude acid chloride. orgsyn.org

Alternatively, thionyl chloride (SOCl₂) can be employed, often in slight excess, with the reaction being refluxed to drive it to completion. pjoes.com Another approach, which aligns with green chemistry principles, utilizes bis(trichloromethyl)carbonate (BTC), a solid and less toxic reagent, for the conversion. researchgate.net This method can be performed under mild conditions and is suitable for continuous-flow processes. researchgate.net

| Reagent | Catalyst | Solvent | Temperature | Notable Features |

| Oxalyl Chloride | DMF | Dichloromethane (CH2Cl2) | Room Temperature | Common, high-yielding laboratory method. orgsyn.org |

| Thionyl Chloride | (Pyridine, if needed) | Neat or inert solvent | Reflux | Standard industrial method. pjoes.com |

| Bis(trichloromethyl)carbonate (BTC) | DMF | Chlorobenzene | 110°C (Flow) | Greener alternative, suitable for continuous flow. researchgate.net |

Optimization of Reaction Conditions and Process Parameters in the Synthesis of this compound

Optimizing the entire synthetic sequence for this compound involves a multi-faceted approach, considering everything from starting materials to the final purification. This includes the careful selection of solvents and catalysts, precise control over physical parameters, adherence to green chemistry principles, and strategies for large-scale production.

Influence of Solvent Systems and Catalytic Species

The choice of solvent and catalyst is paramount in the synthesis of the precursor, 3-Cyano-5-fluoro-benzoic acid, and its subsequent conversion to the acyl chloride.

In one synthetic pathway to the precursor acid, which involves a Grignard reaction, the solvent system is critical. Tetrahydrofuran (THF) is a common solvent, and the presence of lithium chloride (LiCl) has been shown to significantly facilitate the insertion of magnesium into the aryl halide, a key step in Grignard reagent formation. researchgate.net For syntheses involving hydrolysis steps, a mixture of glacial acetic acid and water, with sulfuric acid as a catalyst, can be effective. google.com

For the final acyl chloride formation step, solvents must be inert to the highly reactive product. Dichloromethane is frequently used with oxalyl chloride. orgsyn.org An emerging green solvent, Cyrene™, has been investigated for amide synthesis from acid chlorides and shows promise as a bio-based alternative to traditional polar aprotic solvents like DMF. bath.ac.uk Catalysts such as DMF are essential for activating chlorinating agents like oxalyl chloride, while pyridine (B92270) can be used to promote reactions involving acid chlorides. orgsyn.orgpjoes.com In a move towards less hazardous options, boric acid has been explored as a non-hazardous catalyst for related amidation reactions, bypassing more problematic reagents. amazonaws.com

Temperature and Pressure Control for Enhanced Yield and Selectivity

Precise control over temperature and pressure is fundamental to maximizing yield and selectivity while minimizing side reactions. The optimal conditions vary significantly depending on the specific reaction step in the synthesis of 3-Cyano-5-fluoro-benzoic acid and its derivatives.

For the synthesis of the benzoic acid precursor, reaction temperatures can span a wide range, from as low as -20°C to as high as 350°C. google.com For instance, certain hydrolysis reactions are conducted at reflux, while specific halogen exchange reactions may require temperatures between 90°C and 250°C for optimal performance. google.com The formation of the acyl chloride is typically conducted at or below room temperature to control the reactivity of the chlorinating agent. orgsyn.org

Pressure can also be a key variable. While many steps can be performed at atmospheric pressure, elevated pressures (ranging from 6 to 100 bar) are advantageous when using low-boiling-point solvents or to influence reaction kinetics. google.com

| Reaction Step | Parameter | Range | Preferred Range | Rationale |

| Precursor Synthesis (Halogen Exchange) | Temperature | 50 to 350°C | 90 to 250°C | To drive the exchange reaction. google.com |

| Precursor Synthesis (Hydrolysis) | Temperature | -20 to 150°C | 0 to 100°C | To control reaction rate and selectivity. google.com |

| Acyl Chloride Formation | Temperature | 0 to 23°C | Room Temperature | To manage the exothermic nature and reactivity. orgsyn.org |

| Various Steps | Pressure | 0 to 100 bar | 0 to 50 bar | To contain low-boiling solvents or influence kinetics. google.com |

Green Chemistry Principles Applied to Synthetic Route Design

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly influencing the design of synthetic routes for compounds like this compound. uniroma1.it

A significant improvement has been the development of synthetic pathways that avoid the traditional Sandmeyer reaction for introducing the cyano group. researchgate.net This older method often has poorly reproducible yields and uses highly toxic cyanide salts, posing considerable safety and environmental hazards. researchgate.net A greener alternative involves a Grignard reaction, which circumvents the need for diazotization and toxic cyanides. researchgate.netgoogle.com

The choice of reagents for acyl chloride formation is another area for green improvement. Using solid, less-toxic reagents like bis(trichloromethyl)carbonate (BTC) instead of gaseous phosgene or corrosive thionyl chloride is a key strategy. researchgate.net Furthermore, the application of bio-based solvents like Cyrene™ presents a more sustainable alternative to petroleum-derived solvents. bath.ac.uk Continuous-flow processing represents a paradigm shift in green synthesis, as it minimizes reaction volumes, improves heat transfer and safety, reduces waste, and can lead to cleaner products, thereby reducing the need for purification. researchgate.netuniroma1.it

Industrial Scale-Up Considerations and Process Intensification Strategies

Translating a laboratory synthesis to an industrial scale introduces challenges related to safety, cost, efficiency, and robustness. For this compound, synthetic routes that are unfavorable for large-scale production, such as those involving diazotization and Sandmeyer reactions, are actively being replaced. researchgate.netgoogle.com

Process intensification strategies are key to modern chemical manufacturing. Continuous-flow synthesis has emerged as a powerful tool for the industrial production of related intermediates. researchgate.net By converting batch processes into continuous ones, manufacturers can achieve kilogram-scale production with enhanced safety, particularly when handling hazardous intermediates like acyl chlorides or gases like carbon monoxide. orgsyn.orgresearchgate.net This technology allows for the rapid generation and immediate consumption of reactive species within a closed, controlled system, significantly improving process safety and efficiency. researchgate.net

Reaction Chemistry and Mechanistic Aspects of 3 Cyano 5 Fluoro Benzoic Acid Chloride

Electrophilic Nature and Acylating Capacity of the Benzoyl Chloride Moiety

The core of 3-Cyano-5-fluoro-benzoic acid chloride's reactivity lies in the electrophilic character of the carbonyl carbon within the acyl chloride group (-COCl). This electrophilicity is significantly enhanced by two key factors. Firstly, the chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon. Secondly, this effect is amplified by the presence of the cyano (-CN) and fluoro (-F) groups on the benzene (B151609) ring. These groups are also strongly electron-withdrawing, further polarizing the carbonyl group and making the carbon atom highly susceptible to attack by nucleophiles. libretexts.org

This pronounced electrophilicity makes this compound a powerful acylating agent. It readily transfers its 3-cyano-5-fluorobenzoyl group to various nucleophilic substrates. This capacity for acylation is fundamental to its utility in synthesizing a range of more complex molecules. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com In the initial step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org

Nucleophilic Acyl Substitution Reactions of this compound

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including this compound. masterorganicchemistry.com This class of reactions involves the replacement of the chloride leaving group by a variety of nucleophiles. libretexts.org

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of corresponding N-substituted amides. libretexts.orgrsc.org This reaction, often called amidation, typically proceeds rapidly at or below room temperature. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. To neutralize the hydrochloric acid (HCl) byproduct that is formed, a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture. rsc.orghud.ac.uk

The general reaction is as follows: C₈H₃ClFNO + R¹R²NH → C₈H₃FN(O)R¹R² + HCl

Studies on analogous compounds like 3-fluorobenzoyl chloride demonstrate high yields in these reactions. For instance, the reaction with aniline (B41778) or pyrrolidine (B122466) proceeds smoothly to completion. rsc.orghud.ac.uk The rate of amide formation is typically very fast, often completing within minutes. hud.ac.uk

Table 1: Examples of Amide Formation Reactions Data based on reactions with analogous fluorobenzoyl chlorides.

| Amine | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Triethylamine | Cyrene | 3-Fluoro-N-phenylbenzamide | 76% | rsc.org |

| Pyrrolidine | Triethylamine | Cyrene | (3-Fluorophenyl)(pyrrolidin-1-yl)methanone | >70% (implied) | rsc.orghud.ac.uk |

This compound readily reacts with alcohols in a process known as alcoholysis or esterification to form the corresponding esters. uni.edu This reaction shares the same nucleophilic acyl substitution mechanism as amidation, with the alcohol serving as the nucleophile. The reaction is typically carried out in the presence of a base (like pyridine) to scavenge the HCl produced. youtube.com

The general reaction is as follows: C₈H₃ClFNO + R-OH → C₈H₃FNO-OR + HCl

The reactivity of the alcohol can influence the reaction conditions, but generally, primary and secondary alcohols react efficiently. The kinetics of the alcoholysis of substituted benzoyl chlorides have been studied, confirming that the reaction is typically first-order with respect to both the acid chloride and the alcohol. uni.edu

Table 2: Representative Esterification Reactions Data based on general reactions of benzoyl chlorides.

| Alcohol | Base | Product | Reference |

|---|---|---|---|

| Methanol | Pyridine | Methyl 3-cyano-5-fluorobenzoate | ambeed.com |

| Ethanol | Pyridine | Ethyl 3-cyano-5-fluorobenzoate | uni.edu |

In a reaction analogous to esterification, this compound can be converted to thioesters by reacting with thiols (mercaptans). wikipedia.orgquora.com The thiol's sulfur atom acts as the nucleophile. To facilitate the reaction, the thiol is often deprotonated with a base, such as sodium hydroxide (B78521) or an alkali metal salt, to form the more nucleophilic thiolate anion. wikipedia.orgquora.com

The general reaction is as follows: C₈H₃ClFNO + R-SH → C₈H₃FN(O)S-R + HCl

This method is a common and straightforward route for the synthesis of thioesters. wikipedia.orgnih.gov

Table 3: Representative Thioester Formation Reactions Data based on general reactions of benzoyl chlorides.

| Thiol/Thiolate | Base | Product | Reference |

|---|---|---|---|

| Ethanethiol | NaOH | S-Ethyl 3-cyano-5-fluorobenzothioate | wikipedia.orgquora.com |

| Thiophenol | NaOH | S-Phenyl 3-cyano-5-fluorobenzothioate | wikipedia.orgquora.com |

Hydrolytic Transformations of this compound

Acyl chlorides are highly sensitive to moisture and readily undergo hydrolysis when exposed to water. this compound is no exception. In this reaction, water acts as a nucleophile, attacking the carbonyl carbon. The result is the formation of the parent carboxylic acid, 3-Cyano-5-fluorobenzoic acid, and hydrochloric acid. youtube.comuni.edu

The reaction is as follows: C₈H₃ClFNO + H₂O → C₈H₄FNO₂ + HCl

Due to this high reactivity with water, the compound must be handled under anhydrous (dry) conditions to prevent its degradation. This hydrolytic instability is a direct consequence of the high electrophilicity of the acyl chloride functionality. uni.edu

Reduction Pathways of the Acyl Chloride Functionality to Corresponding Alcohol Derivatives

The acyl chloride group of this compound can be reduced to form the corresponding primary alcohol, (3-cyano-5-fluorophenyl)methanol. This transformation is typically achieved using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).

The reduction process generally occurs in two stages. First, the acyl chloride is reduced to the intermediate aldehyde. However, because aldehydes are also readily reduced by LiAlH₄, the reaction typically proceeds all the way to the primary alcohol. To stop at the aldehyde stage would require a milder, more selective reducing agent.

This reduction provides a synthetic route to the corresponding benzyl (B1604629) alcohol derivative from the acyl chloride. nih.gov

Stereoelectronic and Inductive Effects of Fluoro and Cyano Substituents on Reactivity and Regioselectivity

The reactivity of the carbonyl carbon in this compound is significantly enhanced by the strong electron-withdrawing nature of both the fluoro and cyano substituents. Positioned at the 3 and 5 (meta) positions relative to the acyl chloride group, these substituents exert their influence primarily through inductive effects and, to a lesser extent, resonance.

The fluorine atom, being the most electronegative element, exhibits a powerful electron-withdrawing inductive effect (-I effect). Similarly, the cyano group is also strongly electron-withdrawing through both induction and resonance (-I and -M effects). These combined effects lead to a substantial decrease in electron density on the aromatic ring and, consequently, a significant increase in the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the acyl chloride highly susceptible to nucleophilic attack, a key step in nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com The electron-withdrawing substituents stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the initial nucleophilic attack, which is often the rate-determining step. rsc.org

In terms of regioselectivity, when this compound is subjected to electrophilic aromatic substitution (a less common reaction for such a deactivated ring), the directing effects of the substituents would guide incoming electrophiles. Both the fluoro and cyano groups are deactivating and meta-directing. Therefore, any electrophilic substitution would be expected to occur at the positions meta to these substituents, although the highly deactivated nature of the ring makes such reactions challenging.

The table below summarizes the electronic effects of the fluoro and cyano substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| Fluoro (-F) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating, increases electrophilicity of carbonyl carbon |

| Cyano (-CN) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly deactivating, significantly increases electrophilicity of carbonyl carbon |

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in publicly available literature. However, by drawing parallels with studies on other substituted benzoyl chlorides, a comprehensive understanding of its reaction mechanisms can be inferred.

Elucidation of Reaction Intermediates and Transition States

The transition state for the formation of the tetrahedral intermediate will involve the partial formation of the new bond with the incoming nucleophile and partial breaking of the carbon-oxygen pi bond. The geometry of this transition state is expected to be somewhere between the trigonal planar starting material and the tetrahedral intermediate. For reactions such as solvolysis in weakly nucleophilic solvents, there is a spectrum of mechanisms ranging from a concerted S_N2-like pathway to a stepwise S_N1-like pathway involving a benzoyl cation intermediate. nih.gov Given the presence of two strong electron-withdrawing groups, the formation of a discrete benzoyl cation from this compound is highly disfavored. Therefore, a more concerted or addition-elimination mechanism is the more probable pathway.

The transition state leading to the products involves the departure of the chloride ion. The stability of the leaving group is a significant factor in these reactions. The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides. khanacademy.org

The following table outlines the key species in a typical nucleophilic acyl substitution reaction of this compound.

| Species | Description | Key Features |

| Reactant | This compound | Highly electrophilic carbonyl carbon due to -I and -M effects of substituents. |

| Transition State 1 | Formation of the tetrahedral intermediate | Partial bond formation with the nucleophile; partial negative charge on the carbonyl oxygen. |

| Tetrahedral Intermediate | sp³-hybridized carbon | Negatively charged oxygen atom stabilized by the electron-withdrawing substituents. |

| Transition State 2 | Collapse of the intermediate to form products | Partial bond breaking with the leaving group (Cl⁻). |

| Product | Substituted acyl derivative | Reformed carbonyl double bond. |

Kinetic Studies on Reaction Rates and Selectivity Profiles

For the hydrolysis or aminolysis of benzoyl chlorides, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing substituents accelerate the reaction. The σ values for meta-fluoro and meta-cyano groups are both positive and relatively large, signifying their strong electron-withdrawing character. Therefore, it can be predicted that this compound will have a significantly faster rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride. Studies on the reaction of 3- and 5-substituted 2-thenoyl chlorides with aniline have shown that these reactions are faster than those of the corresponding para-derivatives, highlighting the impact of substituent positioning on reaction rates. rsc.org

The selectivity of reactions involving this compound is also governed by the electronic nature of the substituents. For instance, in reactions with nucleophiles containing multiple reactive sites, the highly electrophilic nature of the carbonyl carbon in this compound would favor attack at this position over other potential electrophilic sites.

The table below provides a qualitative comparison of the expected reactivity of this compound with other benzoyl chlorides based on the electronic effects of their substituents.

| Compound | Substituents | Expected Relative Rate of Nucleophilic Acyl Substitution |

| Benzoyl chloride | None | Baseline |

| 4-Methoxybenzoyl chloride | Electron-donating (-OCH₃) | Slower |

| 4-Nitrobenzoyl chloride | Electron-withdrawing (-NO₂) | Faster |

| This compound | Two strong electron-withdrawing (-CN, -F) | Significantly Faster |

Applications of 3 Cyano 5 Fluoro Benzoic Acid Chloride in Complex Molecular Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

In the synthesis of fine chemicals, the transformation of a carboxylic acid to its corresponding acyl chloride is a fundamental step to increase reactivity. 3-Cyano-5-fluoro-benzoic acid chloride serves as an activated form of 3-cyano-5-fluorobenzoic acid. This activation is crucial for facilitating reactions such as acylation and amide bond formation, which might otherwise be sluggish or require harsh conditions with the parent carboxylic acid. researchgate.net The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. googleapis.comchemicalbook.com The resulting acid chloride is a key intermediate because it readily reacts with nucleophiles, enabling the construction of more complex molecular architectures. nih.gov Its utility is demonstrated in multi-step syntheses where precise and high-yielding bond formations are essential.

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The 3-cyano-5-fluorophenyl motif is of significant interest in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the cyano group can act as a hydrogen bond acceptor or a key interaction point with biological targets. synquestlabs.com Consequently, this compound is an important building block for the synthesis of pharmaceutical intermediates and APIs. google.comchemdad.com Patents reveal that cyanobenzoyl chloride compounds are useful intermediates for a variety of pharmaceuticals. googleapis.comgoogle.com

A primary application of this compound is in the synthesis of substituted benzamides, a class of compounds with diverse biological activities. Research has shown its use in preparing potent and selective modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which are targets for treating central nervous system (CNS) disorders. oakwoodchemical.com In these syntheses, 3-cyano-5-fluorobenzoic acid is first converted to its highly reactive acid chloride derivative, which is then coupled with various complex amines to form the desired N-substituted benzamides in good yields. researchgate.net This straightforward coupling strategy allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. oakwoodchemical.com

Interactive Table: Examples of Biologically Relevant Substituted Benzamides Synthesized from 3-Cyano-5-fluoro-benzoic Acid

| Compound Class | Amine Reactant | Target | Therapeutic Area |

| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | 1,3-Diphenyl-1H-pyrazol-5-amine derivatives | mGlu5 Positive Allosteric Modulator | CNS Disorders researchgate.net |

| N-Arylbenzamides | Various substituted anilines and aryl amines | mGlu5 Negative Allosteric Modulator | CNS Disorders oakwoodchemical.com |

The structure of this compound makes it an ideal starting point for developing advanced molecular scaffolds in drug discovery. Medicinal chemists have utilized the 3-cyano-5-fluorobenzamide (B1149405) core as a fixed template to systematically explore the chemical space around it. oakwoodchemical.com By reacting the acid chloride with a diverse range of amines, researchers can rapidly generate libraries of novel compounds. oakwoodchemical.com This approach accelerates the discovery of new drug candidates by allowing for efficient investigation of how different substituents affect the biological activity, metabolic stability, and pharmacokinetic properties of the scaffold. oakwoodchemical.com This strategy has been successfully employed to identify tool compounds with significant CNS exposure in preclinical studies, underscoring the value of this building block in medicinal chemistry programs. oakwoodchemical.com

Precursor in Agrochemical Synthesis (e.g., Herbicides, Fungicides, Insecticides)

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not prominent in the reviewed literature, the general class of cyanobenzoyl chlorides are recognized as valuable intermediates for agrochemicals. googleapis.comgoogle.com The synthesis of pesticides often involves the use of reactive intermediates like acyl chlorides to build the final active molecule. chemicalbook.com For instance, 3,5-Dichlorobenzoyl chloride, a structural analogue, is a known precursor in pesticide production. chemicalbook.com Given that fluorinated and cyano-containing aromatic compounds are common features in modern herbicides, fungicides, and insecticides due to their ability to enhance efficacy and selectivity, it is plausible that this compound could serve as a precursor in the development of new crop protection agents.

Potential Contributions to Material Science and Specialty Chemicals

The unique electronic properties imparted by the fluorine and cyano substituents suggest potential applications for this compound in material science. Acyl chlorides are common precursors in the synthesis of specialty polymers, such as polyamides and polyesters, through polycondensation reactions. nih.gov Patents indicate that cyanobenzoyl chloride derivatives are useful as monomers for functional polymers and in the production of liquid crystals. googleapis.comgoogle.com The rigidity of the aromatic ring combined with the polar functional groups could be exploited to create materials with specific thermal, optical, or electronic properties. For example, other fluorinated benzoic acids have been used to synthesize polymeric electrolyte membranes for fuel cells. While direct applications of this compound in this field are not yet established in the literature, its structure makes it a promising candidate for research into novel high-performance polymers and specialty chemicals.

Advanced Analytical and Spectroscopic Characterization of 3 Cyano 5 Fluoro Benzoic Acid Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Cyano-5-fluoro-benzoic acid chloride in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete structural assignment is possible.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (at positions 1, 3, and 5) leads to predictable splitting patterns and chemical shifts influenced by the electronegative fluorine atom and the anisotropic effects of the cyano and acyl chloride groups. The signals would be multiplets, and their precise chemical shifts would differ slightly from the parent carboxylic acid due to the replacement of the -OH group with a -Cl.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. docbrown.info It is expected to display eight unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The chemical shifts of the aromatic carbons are found between approximately 115 and 150 ppm. libretexts.org The carbon of the cyano group (-C≡N) typically appears around 117 ppm, while the carbonyl carbon (-COCl) is highly deshielded and expected to have a chemical shift in the range of 165-170 ppm, which is slightly downfield compared to the corresponding carboxylic acid. docbrown.infolibretexts.org

¹⁹F NMR: Fluorine-19 NMR is exceptionally sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance is expected. Its chemical shift provides a sensitive probe for confirming the presence of the fluorine atom on the aromatic ring and can be used to detect any impurities or side products formed during its synthesis. nih.govspectrabase.com

Table 1: Predicted NMR Data for this compound Predicted values are based on data for structurally similar compounds like 3-Cyano-5-fluorobenzoic acid and 3-Fluorobenzoyl chloride.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.5 - 8.5 | Three distinct multiplet signals in the aromatic region. |

| ¹³C | ~168 | Carbonyl carbon (C=O) of the acid chloride. |

| 162 (d, JC-F) | Carbon attached to fluorine (C-F). | |

| 115-140 | Other aromatic carbons, showing C-F coupling. | |

| ~117 | Cyano group carbon (C≡N). | |

| ¹⁹F | -105 to -115 | A single multiplet, coupled to adjacent protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity of approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. nist.gov

Key fragmentation pathways would likely include:

Loss of a chlorine radical ([M-Cl]⁺) to form a stable acylium ion.

Loss of carbon monoxide ([M-CO]⁺) from the acylium ion.

Loss of the entire acyl chloride group ([M-COCl]⁺).

Table 2: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₈H₃ClFNO

| Feature | Predicted Value (m/z) | Description |

| Molecular Weight | 183.57 g/mol | Calculated molecular weight. |

| Molecular Ion (M⁺) | 183 / 185 | Isotopic pattern due to ³⁵Cl and ³⁷Cl. |

| Major Fragments | 148 | [M-Cl]⁺, formation of the 3-cyano-5-fluorobenzoyl cation. |

| 120 | [M-Cl-CO]⁺, subsequent loss of carbon monoxide. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the characteristic functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several strong absorption bands. The most definitive of these is the carbonyl (C=O) stretching vibration of the acid chloride group, which is expected at a high frequency, typically in the 1770–1820 cm⁻¹ range. Another key absorption is the sharp stretching vibration of the cyano (C≡N) group, which appears around 2230–2240 cm⁻¹. researchgate.net The spectrum will also show C-F stretching vibrations (typically 1100-1250 cm⁻¹) and aromatic C-H and C=C stretching bands. The absence of a broad O-H stretch (from 2500-3300 cm⁻¹) confirms the conversion from the parent carboxylic acid. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The cyano group, being a symmetric and polarizable bond, typically gives a strong and sharp signal in the Raman spectrum, confirming its presence. chemicalbook.com Aromatic ring vibrations are also readily observed.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | IR | 1770 - 1820 | Strong |

| C≡N (Nitrile) | IR, Raman | 2230 - 2240 | Medium-Strong, Sharp |

| C-F (Aryl-Fluoride) | IR | 1100 - 1250 | Strong |

| Aromatic C=C | IR, Raman | 1400 - 1600 | Medium |

| Aromatic C-H | IR | ~3050 - 3100 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Derivatives

X-ray crystallography provides unambiguous proof of structure by mapping the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds like 3-Fluorobenzoyl chloride offers significant insight. nih.gov

In the crystal structure of 3-Fluorobenzoyl chloride, the molecule is nearly planar. nih.gov The solid-state packing is dictated by weak intermolecular interactions, such as halogen bonds and C-H···O interactions, rather than strong hydrogen bonds found in carboxylic acids. A similar arrangement would be expected for this compound, where the crystal lattice would be stabilized by dipole-dipole interactions involving the cyano and acyl chloride groups, as well as potential halogen interactions involving the fluorine and chlorine atoms. nih.gov Analysis of such structures confirms bond lengths, bond angles, and the planarity of the aromatic system.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., GC, HPLC)

Chromatographic methods are indispensable for monitoring the progress of the reaction to form this compound from its corresponding carboxylic acid and for assessing the purity of the final product.

Gas Chromatography (GC): GC can be used to monitor the disappearance of starting materials and the appearance of the product. However, due to the high reactivity and thermal sensitivity of acyl chlorides, derivatization to a more stable ester might be necessary for accurate quantitative analysis to prevent on-column degradation. When coupled with a mass spectrometer (GC-MS), this technique can separate and identify volatile components of the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity assessment. Given the moisture sensitivity of this compound, non-aqueous reversed-phase or normal-phase chromatography would be required. A UV detector would be highly effective, as the aromatic ring, cyano, and carbonyl groups are all strong chromophores. HPLC allows for the separation of the desired product from the unreacted carboxylic acid, residual reagents (like thionyl chloride or oxalyl chloride), and any non-volatile byproducts.

Computational and Theoretical Investigations of 3 Cyano 5 Fluoro Benzoic Acid Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. uc.pt It is particularly effective for calculating optimized molecular geometries, vibrational frequencies, and atomic charges. nih.gov While specific DFT studies on 3-Cyano-5-fluoro-benzoic acid chloride are not extensively detailed in available literature, the methodology has been applied to structurally similar compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid. nih.gov

Such studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to model the molecule. uc.pt For this compound, a DFT analysis would predict key geometric parameters (bond lengths, bond angles) and the electronic distribution. The calculated Mulliken atomic charges, for instance, would identify the most electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The carbonyl carbon of the acid chloride group is expected to be highly electrophilic, a key factor in its reactions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and reactive sites. nih.gov

Table 1: Illustrative Geometric Parameters for Substituted Benzoic Acids Calculated via DFT This table presents example data from related benzoic acid studies to illustrate the type of information generated by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Compound | Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|---|

| 2-Fluorobenzoic Acid | O=C-O-H Dihedral Angle (°) | 0.0 | uc.pt |

| 2-Chlorobenzoic Acid | O=C-O-H Dihedral Angle (°) | 0.0 | uc.pt |

| 2,6-Difluorobenzoic Acid | C6-C-C=O Dihedral Angle (°) | 24.3 | uc.pt |

| 2-Chloro-6-fluorobenzoic Acid | C6-C-C=O Dihedral Angle (°) | 28.5 | uc.pt |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity, optical properties, and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In computational studies of related halogenated benzoic acids, the HOMO and LUMO energies are calculated to show that charge transfer occurs within the molecule. nih.gov For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. The LUMO is expected to be localized primarily on the benzoyl chloride moiety, particularly the C=O bond, highlighting its susceptibility to nucleophilic attack. The HOMO would likely be distributed across the aromatic ring. The calculated energy gap would provide a quantitative measure of its reactivity compared to other acyl chlorides.

Table 2: Illustrative FMO Data for Dichlorobenzoic Acids This table shows example HOMO-LUMO data from a related compound to demonstrate the output of such an analysis. Data for this compound is not available in the searched literature.

| Parameter | Value for 3,4-Dichlorobenzoic Acid (eV) | Reference |

|---|---|---|

| HOMO Energy | -7.14 | nih.gov |

| LUMO Energy | -2.21 | nih.gov |

| Energy Gap (ΔE) | 4.93 | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with transition states, researchers can predict the most likely reaction pathways.

For this compound, this modeling could be applied to its key reactions, such as esterification or amidation. For example, in its reaction with an amine, computational modeling could trace the entire reaction coordinate for the nucleophilic acyl substitution. This would involve locating the transition state for the formation of the tetrahedral intermediate and the subsequent transition state for the expulsion of the chloride leaving group. Such studies can clarify the rate-limiting step and how the electron-withdrawing cyano and fluoro groups influence the reaction rate. While specific studies on this molecule are sparse, the synthesis of related compounds often involves multi-step processes where understanding intermediates is key. google.com

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate a molecule's structural features with its activity or properties. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and then using statistical methods to find a correlation with an observed property. researchgate.netresearchgate.net

For a series of substituted benzoyl chlorides, a QSAR model could be developed to predict their reactivity towards a common nucleophile. Descriptors for this compound, such as its dipole moment, polarizability, and specific atomic charges, could be calculated and used as inputs for such a model. researchgate.net This would allow for a systematic understanding of how the combined electronic effects of the meta-positioned cyano and fluoro groups dictate its reactivity profile in comparison to other halogenated or substituted analogs.

Molecular Dynamics Simulations and Conformational Analysis in Solution (if applicable)

While quantum calculations often model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time, providing insights into molecular conformation, solvation effects, and dynamic processes.

For this compound, MD simulations could be used to explore its conformational flexibility in different solvents. This would be particularly relevant for understanding how the solvent might influence the orientation of the acyl chloride group relative to the aromatic ring and how solvent molecules interact with the reactive center. This information can help bridge the gap between theoretical gas-phase models and experimental reality in solution.

Future Perspectives and Emerging Research Avenues for 3 Cyano 5 Fluoro Benzoic Acid Chloride

Development of Novel Catalytic Transformations for Enhanced Selectivity

The future development of 3-Cyano-5-fluoro-benzoic acid chloride is intrinsically linked to the discovery of novel catalytic systems that can control its reactivity with high precision. The presence of three distinct reactive sites—the acid chloride, the cyano group, and the aromatic ring activated by fluorine—presents a significant challenge and an opportunity for selective transformations.

Future research will likely focus on catalysts that can achieve regioselectivity, enabling reactions to occur at one site without affecting the others. For instance, Lewis acid catalysis could be further explored to selectively activate the carbonyl group for nucleophilic attack while minimizing side reactions at the cyano group. acs.org Research into N-heterocyclic carbene (NHC) catalysis may also yield methods for novel transformations, potentially leading to the synthesis of complex chiral molecules in good yields and with high enantioselectivity. acs.org

Furthermore, transition-metal catalysis, such as rhodium-catalyzed reactions, could open pathways for formal [5+1] cyclizations or other complex transformations, leading to the construction of novel carbazole (B46965) or other heterocyclic structures. acs.org The goal is to move beyond simple amidation or esterification reactions and to develop a toolbox of catalytic methods that allow for the predictable and selective functionalization of the molecule.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Potential Application for this compound | Desired Outcome |

| Lewis Acids | Activation of the acyl chloride for reaction with weak nucleophiles. | Enhanced reaction rates and yields for esterifications and amidations. |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric catalysis for the synthesis of chiral derivatives. | Access to enantiomerically pure compounds for pharmaceutical applications. |

| Transition Metals (e.g., Pd, Rh) | Cross-coupling reactions or directed C-H functionalization. | Novel carbon-carbon and carbon-heteroatom bond formations. |

| Biocatalysts (Enzymes) | Highly selective and environmentally benign transformations. | Green synthesis of derivatives under mild conditions. |

Integration into Continuous Flow Chemistry Systems for Efficient Production

The adoption of continuous flow chemistry represents a significant leap forward for the synthesis and utilization of highly reactive compounds like this compound. rsc.org Flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the exothermic nature of reactions involving acid chlorides. researchgate.net

Exploration of Undiscovered Derivatization Pathways and Applications

While this compound is a precursor for creating amides, its potential for derivatization is far from fully realized. nih.gov Future research is expected to uncover new reaction pathways leading to a diverse range of novel molecules with unique properties and applications.

One promising area is the use of the acid chloride in derivatization schemes for analytical purposes. Benzoyl chloride and its analogues are used to "tag" polar small molecules, such as neurotransmitters or metabolites, to improve their detection by liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov The unique fluorine and cyano groups on this compound could provide a distinctive mass signature for targeted analyses. chromatographyonline.com

Another avenue of exploration is the synthesis of novel polymers or materials. The rigid, functionalized aromatic core of the molecule could be incorporated into polymer backbones to create materials with tailored thermal, optical, or electronic properties. Furthermore, the synthesis of novel heterocyclic systems via reactions involving both the acid chloride and the cyano group is a significant area for future discovery. The development of such derivatization strategies could lead to new active pharmaceutical ingredients (APIs), agrochemicals, or functional materials. ossila.com For example, related fluorinated benzoic acids are used to create ¹⁹F NMR probes for metabolomics studies, a potential application for derivatives of this compound. ossila.com

Sustainable Synthesis Approaches and Waste Minimization Strategies

Modern chemical synthesis places a strong emphasis on sustainability, and future research on this compound will be guided by these principles. The development of greener synthetic routes is a key objective. This includes exploring the use of less hazardous reagents for its preparation. For example, replacing traditional chlorinating agents like thionyl chloride or oxalyl chloride with solid, safer alternatives like triphosgene (B27547) is a potential area of investigation. researchgate.net

Waste minimization will be addressed through improved reaction efficiency and the adoption of atom-economical transformations. Catalytic methods that proceed with high yield and selectivity reduce the formation of byproducts. researchgate.net The use of bio-based or recyclable solvents is another important aspect. Research into performing reactions in greener solvents has shown promise for related amide syntheses. bath.ac.uk Additionally, integrating synthesis with continuous flow systems inherently reduces waste by minimizing reactor volumes and improving process control. researchgate.net

Table 2: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

| Chlorinating Agent | Traditional Approach | Potential Future Approach |

| Reagent | Thionyl Chloride (SOCl₂) / Oxalyl Chloride ((COCl)₂) | Triphosgene (BTC) |

| Phase | Liquid / Gas | Solid |

| Hazards | Toxic, corrosive, generates gaseous HCl and SO₂/CO/CO₂ byproducts | Crystalline, easier to handle, but still requires care |

| Sustainability | Lower atom economy, hazardous byproducts | Potentially higher atom economy, can be used in catalytic amounts |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Process Control

To fully realize the potential of advanced synthesis methods like continuous flow chemistry, real-time monitoring and control are essential. Future research will involve the application of advanced spectroscopic techniques for the in-situ analysis of reactions involving this compound.

Process Analytical Technology (PAT) tools, such as infrared (IR) spectroscopy (e.g., ReactIR), can be used to track the concentration of reactants, intermediates, and products in real-time. researchgate.net This allows for precise control over reaction conditions to optimize yield and minimize byproduct formation. researchgate.net Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. It offers a sensitive and selective method for monitoring the conversion of the starting material and the formation of fluorinated products without interference from other components in the reaction mixture. bath.ac.uk The development of robust online ¹⁹F NMR probes compatible with flow reactors would represent a significant technological advancement for the process control of this and other fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-cyano-5-fluoro-benzoic acid chloride relevant to experimental handling?

- Molecular Formula : C₈H₃ClFNO₂ (derived from benzoic acid chloride analogs) .

- Solubility : Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but incompatible with strong oxidizing agents .

- Stability : Acyl chlorides are moisture-sensitive; store under inert gas (e.g., N₂) at 2–8°C in airtight containers to prevent hydrolysis .

- Key Data : Density ~1.42 g/cm³; boiling point ~317°C (extrapolated from benzoic acid derivatives) .

Q. What is the standard synthetic route for preparing this compound from its precursor?

- Method : React 3-cyano-5-fluoro-benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous conditions. Catalytic DMF may accelerate the reaction .

- Workup : Remove excess chlorinating agent via distillation or vacuum evaporation. Purity is confirmed by NMR (¹H/¹³C) and FTIR (C=O stretch at ~1770 cm⁻¹) .

Q. How should researchers handle this compound to ensure safety and prevent degradation?

- Safety : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with water or bases to prevent exothermic decomposition .

- Storage : Aliquot in sealed vials under nitrogen. For long-term stability, avoid exposure to light and humidity .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or cyano group degradation) be minimized during coupling reactions?

- Optimization :

- Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves to scavenge moisture .

- Maintain low temperatures (0–5°C) during acyl chloride formation to suppress byproduct formation .

- Monitor reaction progress via TLC or LC-MS to detect early hydrolysis .

Q. What analytical techniques are most effective for characterizing impurities in this compound?

- HPLC-MS : Detect trace hydrolyzed products (e.g., free benzoic acid) using reverse-phase C18 columns with acetonitrile/water gradients .

- ¹⁹F NMR : Quantify fluorinated impurities; chemical shifts for aromatic fluorine typically appear at δ -110 to -120 ppm .

- XRD : Resolve crystalline impurities if recrystallization is part of purification .

Q. What strategies can stabilize the acyl chloride group in nucleophilic substitution reactions with amines or alcohols?

- In situ activation : Generate the acyl chloride immediately before use to minimize storage-related degradation .

- Coupling agents : Add Schlenk techniques or use scavengers (e.g., triethylamine) to neutralize HCl byproducts, enhancing reaction efficiency .

Q. How does the electron-withdrawing cyano group influence the reactivity of the acyl chloride in electrophilic aromatic substitution?

- Mechanistic Insight : The cyano group (-CN) deactivates the aromatic ring, directing electrophiles to the meta position relative to the substituents. This reduces reaction rates but improves regioselectivity in heterocyclic syntheses .

- Case Study : In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) are preferred to avoid cleaving the acyl chloride .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported solubility data for this compound?

- Approach :

- Validate solvent compatibility via incremental addition (e.g., start with DMSO, then test DMF or acetonitrile) .

- Use dynamic light scattering (DLS) to detect colloidal aggregates in poorly soluble batches .

Q. What are the critical factors in scaling up synthesis without compromising yield?

- Scale-Up Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.